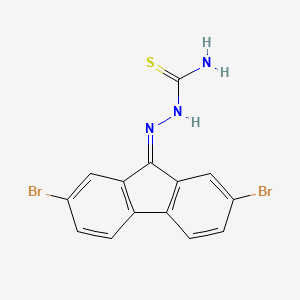
CID 102601604
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(cyclopentadienyl)osmium can be synthesized through various methods. One common method involves the reaction of osmium tetroxide with cyclopentadienyl sodium in an inert atmosphere. The reaction proceeds as follows:
OsO4+2NaC5H5→Os(C5H5)2+2Na2O2
This reaction typically requires an inert atmosphere to prevent oxidation and is carried out at elevated temperatures .
Industrial Production Methods
Industrial production of bis(cyclopentadienyl)osmium is less common due to the rarity and high cost of osmium. when produced, it follows similar synthetic routes as described above, often with additional purification steps to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Bis(cyclopentadienyl)osmium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form osmium(VI) compounds.
Reduction: It can be reduced to form osmium(II) compounds.
Substitution: The cyclopentadienyl rings can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like osmium tetroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often require specific ligands and catalysts to facilitate the exchange of cyclopentadienyl rings .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions can produce osmium(VI) oxides, while reduction reactions can yield osmium(II) complexes .
Scientific Research Applications
Bis(cyclopentadienyl)osmium has several scientific research applications, including:
Mechanism of Action
The mechanism by which bis(cyclopentadienyl)osmium exerts its effects involves its ability to form stable complexes with various ligands. The cyclopentadienyl rings provide a stable environment for the osmium atom, allowing it to participate in various chemical reactions. The compound can interact with molecular targets such as DNA, proteins, and other cellular components, leading to its potential use in medicine and biology .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to bis(cyclopentadienyl)osmium include other metallocenes such as:
Ferrocene: (bis(cyclopentadienyl)iron)
Ruthenocene: (bis(cyclopentadienyl)ruthenium)
Nickelocene: (bis(cyclopentadienyl)nickel)
Cobaltocene: (bis(cyclopentadienyl)cobalt)
Uniqueness
What sets bis(cyclopentadienyl)osmium apart from these similar compounds is its unique reactivity and stability due to the presence of the osmium atom. Osmium’s high atomic number and unique electronic configuration contribute to the compound’s distinct chemical properties, making it valuable in specific applications such as catalysis and potential medical uses .
Properties
Molecular Formula |
C10H10Os |
|---|---|
Molecular Weight |
320.4 g/mol |
InChI |
InChI=1S/2C5H5.Os/c2*1-2-4-5-3-1;/h2*1-5H; |
InChI Key |
RBPKLTFNJHKDRH-UHFFFAOYSA-N |
Canonical SMILES |
[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Os] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1S,2S)-2-Nitrocyclopentyl]benzene](/img/structure/B13834277.png)

![Methyl 4-[7,17,27-tris[4-(3,7-dimethyloctyl)phenyl]-16,26-bis(4-methoxycarbonylphenyl)-6-hexadecacyclo[26.18.2.02,43.05,42.08,41.011,40.012,37.015,36.018,35.021,34.022,31.025,30.029,46.032,45.033,38.039,44]octatetraconta-1,3,5(42),6,8(41),9,11,13,15(36),16,18(35),19,21,23,25(30),26,28,31,33,37,39,43,45,47-tetracosaenyl]benzoate](/img/structure/B13834287.png)
![2,3-Dihydro-3-(hydroxyimino)benzo[b]thiophen-2-one](/img/structure/B13834295.png)
![6-Amino-3-ethyl-3-methyl-7-phenyl-8-sulfanylidene-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B13834308.png)







![8-[6-Methyl-furo[3,40c]pyridin-7-yloxy]theophylline](/img/structure/B13834358.png)
